1,4-Diacetyl-2-methylimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

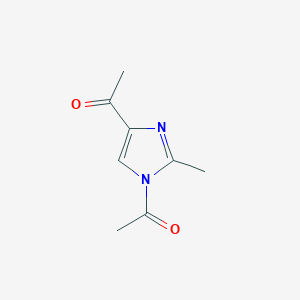

1,4-Diacetyl-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of acetyl groups at the 1 and 4 positions and a methyl group at the 2 position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diacetyl-2-methylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles .

Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ to produce trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diacetyl-2-methylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce imidazole derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

1,4-Diacetyl-2-methylimidazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,4-Diacetyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1,4-Diacetyl-2-methylimidazole can be compared with other similar compounds, such as:

2-Methylimidazole: Lacks the acetyl groups present in this compound, resulting in different chemical and biological properties.

4-Methylimidazole: Similar to 2-Methylimidazole but with the methyl group at the 4 position instead of the 2 position.

1,2,4-Triazole: Another heterocyclic compound with three nitrogen atoms in the ring, exhibiting different reactivity and applications compared to imidazoles.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

1,4-Diacetyl-2-methylimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for future research, supported by data tables and case studies.

This compound is synthesized through various methods, including the acylation of imidazole derivatives. The compound's structure can be represented as follows:

This compound features two acetyl groups attached to the imidazole ring, which contributes to its reactivity and biological properties.

Interaction with Biological Targets

This compound exhibits interactions with several biological targets. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways, which could be relevant in treating metabolic disorders.

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound across various cell lines. Below is a summary of experimental findings:

| Study | Cell Line | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | Antiproliferative | 25 |

| Study B | MCF-7 (breast cancer) | Induction of apoptosis | 30 |

| Study C | HepG2 (liver cancer) | Antioxidant effect | 40 |

These studies suggest that this compound may be effective against certain cancer cell lines by inducing apoptosis and exhibiting cytotoxic effects.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. Preliminary toxicological assessments indicate that exposure to high concentrations may lead to respiratory issues similar to those observed with related diketones like diacetyl . The National Institute for Occupational Safety and Health (NIOSH) has recommended exposure limits for diacetyl due to its association with lung disease, which may raise concerns for compounds structurally similar to it .

Conclusion and Future Directions

This compound presents a compelling case for further investigation due to its diverse biological activities and potential therapeutic applications. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models to better understand its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance its biological activity while minimizing toxicity.

Propiedades

IUPAC Name |

1-(1-acetyl-2-methylimidazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)8-4-10(7(3)12)6(2)9-8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUUNQLBCBUIIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549982 |

Source

|

| Record name | 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108512-13-6 |

Source

|

| Record name | 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.